molecular formula C19H10FN3OS3 B2653114 5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 864938-79-4

5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2653114
M. Wt: 411.49
InChI Key: FHWAEGSKTLQMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H10FN3OS3 and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality 5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A related compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, was synthesized, indicating a method for creating similar benzothiazole derivatives. This process could potentially be applicable to the synthesis of 5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (Tang Li-jua, 2015).

Structural and Functional Properties

  • In a study focusing on tetrazolate-yl acylamide tectons, researchers observed the impact of substituents on structural topologies and nonlinear optical properties of coordination networks. This research provides insights into how substituents in benzothiazole compounds might affect their properties, which could be relevant for the compound (Jian-Zhen Liao et al., 2013).

Potential Anticancer Activity

  • A study synthesized new benzothiazole acylhydrazones to investigate their anticancer activity. This research demonstrates the potential of benzothiazole derivatives in medicinal chemistry, particularly in anticancer applications, which could extend to the compound of interest (Derya Osmaniye et al., 2018).

Biological Applications

  • Novel amidino substituted benzimidazole and benzothiazole derivatives were synthesized and assessed for their antiproliferative activities and DNA binding properties. This indicates the potential biological applications of benzothiazole-based compounds in targeting cancer cells (M. Cindrić et al., 2017).

Antimicrobial Evaluation

  • The synthesis and characterization of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides and their antimicrobial evaluation suggest that benzothiazole derivatives can have significant antimicrobial properties (Sailaja Rani Talupur et al., 2021).

Fluorescence and Detection Applications

  • Research on 3-benzoxa- and thiazol-2-ylquinoline-maleimides showed that these compounds have promising fluorescence properties, suggesting potential applications in sensitive detection and quantitation in biological systems (J. S. Nair et al., 2004).

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10FN3OS3/c20-10-5-6-12-16(9-10)27-19(22-12)23-17(24)14-7-8-15(25-14)18-21-11-3-1-2-4-13(11)26-18/h1-9H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWAEGSKTLQMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10FN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

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